molecular formula C10H9BrN2OS B1492223 2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one CAS No. 2090173-91-2

2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1492223
CAS No.: 2090173-91-2
M. Wt: 285.16 g/mol
InChI Key: LTJLSIKTVRFCML-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C10H9BrN2OS and its molecular weight is 285.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mass Spectral Analysis

  • The synthesis of compounds with thiophen-2-yl groups, including their mass spectral fragmentation patterns, has been studied to understand the structure of synthesized compounds better. For instance, Mohamed, Unis, and El-Hady (2006) investigated thiazole and imidazolidine derivatives, elucidating their structural aspects through mass spectrometry (Mohamed, Unis, & El-Hady, 2006).

Heterocyclic Compounds Synthesis

  • Research on the preparation and identification of heterocyclic 1,2,4,5-tetrazines by Yeh et al. (1994) explored compounds with bromo and methoxy phenyl groups, contributing to the understanding of heterocyclic ring characteristics and potential applications (Yeh et al., 1994).

Antioxidant Properties and DFT Calculations

  • Akbas et al. (2018) conducted a study on pyrimidine derivatives, evaluating their antioxidant properties and employing Density Functional Theory (DFT) calculations. This research contributes to the understanding of the antioxidant capabilities of compounds with similar structural features (Akbas et al., 2018).

Synthesis Involving Nitriles

  • Al-Sheikh (2008) reported on the synthesis of mercapto-pyridazine and related derivatives, which highlights the versatility of thiophene compounds in synthesizing a wide range of chemical structures (Al-Sheikh, 2008).

Molecular Modeling and Antioxidant Evaluation

  • The study by Althagafi (2022) on novel di-2-thienyl ketones festooned with thiazole or pyridine moiety provides insights into the antioxidant activities of these compounds, supported by molecular docking analysis. This research indicates the potential of thiophene-containing compounds as natural antioxidants (Althagafi, 2022).

Properties

IUPAC Name

2-(2-bromoethyl)-6-thiophen-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJLSIKTVRFCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
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2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
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2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
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2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
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2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
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2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one

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